molecular formula C17H17N3O3S3 B2864876 N-(1,3-benzothiazol-6-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide CAS No. 941966-22-9

N-(1,3-benzothiazol-6-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Cat. No.: B2864876
CAS No.: 941966-22-9
M. Wt: 407.52
InChI Key: YWSBPAMUWWRQAU-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-6-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d]thiazole moiety, a thiophene sulfonyl group, and a piperidine carboxamide, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-6-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzo[d]thiazole moiety: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the thiophene sulfonyl group: This step involves sulfonylation of the thiophene ring using reagents like sulfonyl chlorides under basic conditions.

    Coupling with piperidine-4-carboxamide: The final step involves coupling the benzo[d]thiazole and thiophene sulfonyl intermediates with piperidine-4-carboxamide using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-6-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like NaBH4 can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,3-benzothiazol-6-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially leading to the inhibition of specific pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine
  • 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Uniqueness

N-(1,3-benzothiazol-6-yl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both benzo[d]thiazole and thiophene sulfonyl groups provides a versatile platform for further functionalization and exploration in various research domains.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S3/c21-17(19-13-3-4-14-15(10-13)25-11-18-14)12-5-7-20(8-6-12)26(22,23)16-2-1-9-24-16/h1-4,9-12H,5-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSBPAMUWWRQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)N=CS3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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